molecular formula C15H13NO2 B14243565 benzyl N-benzylidenecarbamate CAS No. 207615-45-0

benzyl N-benzylidenecarbamate

Cat. No.: B14243565
CAS No.: 207615-45-0
M. Wt: 239.27 g/mol
InChI Key: GQGMUFZLFZSTEZ-UHFFFAOYSA-N
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Description

Benzyl N-benzylidenecarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group and a benzylidene group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-benzylidenecarbamate can be synthesized through a multi-step process. One common method involves the condensation of benzyl carbamate with benzaldehyde. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the imine intermediate, which subsequently undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-benzylidenecarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzylidene oxides, while reduction can produce benzylamines .

Scientific Research Applications

Benzyl N-benzylidenecarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzyl N-benzylidenecarbamate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-benzylidenecarbamate is unique due to its specific combination of benzyl and benzylidene groups attached to a carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

207615-45-0

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

benzyl N-benzylidenecarbamate

InChI

InChI=1S/C15H13NO2/c17-15(16-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-11H,12H2

InChI Key

GQGMUFZLFZSTEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N=CC2=CC=CC=C2

Origin of Product

United States

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